molecular formula C23H16F3N3OS2 B303776 4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE

4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE

Cat. No.: B303776
M. Wt: 471.5 g/mol
InChI Key: FQOBRNHAXUHRPJ-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenothiazine moiety, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenothiazine Moiety: This can be achieved through the cyclization of appropriate aniline derivatives with sulfur sources under oxidative conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Nicotinonitrile: The final step involves coupling the phenothiazine derivative with a nicotinonitrile precursor under conditions that promote the formation of the desired sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinonitrile core can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenothiazine derivatives.

Scientific Research Applications

4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting neurological disorders due to the presence of the phenothiazine moiety.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: Study of its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which could explain its potential effects on neurological pathways. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine, which also contain the phenothiazine core.

    Trifluoromethylated Compounds: Compounds like fluoxetine and trifluoperazine, which contain the trifluoromethyl group.

Uniqueness

4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE is unique due to the combination of its structural features, which include the trifluoromethyl group, phenothiazine moiety, and nicotinonitrile core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H16F3N3OS2

Molecular Weight

471.5 g/mol

IUPAC Name

4,6-dimethyl-2-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C23H16F3N3OS2/c1-13-9-14(2)28-22(16(13)11-27)31-12-21(30)29-17-5-3-4-6-19(17)32-20-8-7-15(10-18(20)29)23(24,25)26/h3-10H,12H2,1-2H3

InChI Key

FQOBRNHAXUHRPJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C

Origin of Product

United States

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